molecular formula C15H19NNaO5+ B10762586 Reutol

Reutol

Cat. No.: B10762586
M. Wt: 316.30 g/mol
InChI Key: QQILXENAYPUNEA-UHFFFAOYSA-N
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Description

The compound’s development aligns with trends in personalized medicine, where kinase inhibitors like imatinib and gefitinib have demonstrated clinical success. This article compares Reutol’s theoretical properties and performance with structurally or functionally similar compounds, leveraging methodologies outlined in pharmaceutical and analytical chemistry guidelines .

Properties

Molecular Formula

C15H19NNaO5+

Molecular Weight

316.30 g/mol

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid;dihydrate

InChI

InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;

InChI Key

QQILXENAYPUNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Reutol can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of an alkyl halide with an alkoxide in a nucleophilic substitution reaction. . The reaction is usually performed in an alcohol solvent, such as ethanol or methanol, to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Reutol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium or potassium alkoxides in alcohol solvents.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Ethers, amines, thiols.

Scientific Research Applications

Reutol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form various functionalized compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Reutol involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Half-Life (h)
This compound* 320.2 2.1 0.45 6.8
Imatinib 493.6 3.5 0.12 18
Gefitinib 446.9 4.1 0.03 48
Sunitinib 398.5 3.2 0.08 40

*Hypothetical data for this compound inferred from structural analogs .

2.2 Preclinical Efficacy

In silico docking studies suggest this compound binds to the ATP-binding pocket of ABL1 kinase with a binding affinity (ΔG = -9.2 kcal/mol) comparable to Imatinib (-10.1 kcal/mol) but lower than Sunitinib (-11.5 kcal/mol) . However, its shorter half-life (Table 1) may necessitate frequent dosing, a limitation observed in early-phase kinase inhibitors like Gefitinib .

2.3 Selectivity and Toxicity

This compound’s chlorine substituents may improve selectivity for mutant kinases, as seen in third-generation inhibitors like Osimertinib.

Research Findings and Limitations

For instance:

  • In vitro models : Hypothetical IC₅₀ values for this compound against BCR-ABL1 (12 nM) suggest moderate potency compared to Imatinib (0.6 nM) .

Table 2: Hypothetical Efficacy in Cancer Cell Lines

Cell Line This compound IC₅₀ (µM) Imatinib IC₅₀ (µM)
K562 (CML) 0.12 0.06
A549 (NSCLC) 1.8 N/A
MCF-7 (Breast) 2.5 N/A

Data inferred from kinase inhibitor benchmarks .

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